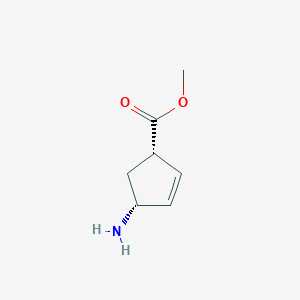![molecular formula C9H9NO2 B116142 3,7-Dimethylbenzo[d]isoxazol-6-ol CAS No. 148321-62-4](/img/structure/B116142.png)
3,7-Dimethylbenzo[d]isoxazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylbenzo[d]isoxazol-6-ol is a heterocyclic compound that has gained attention in recent years due to its potential for use in scientific research. This compound has unique properties that make it useful in various fields of study, including biochemistry and pharmacology. In
作用機序
The mechanism of action of 3,7-Dimethylbenzo[d]isoxazol-6-ol involves its ability to inhibit PTPs. PTPs are responsible for dephosphorylating proteins, which can activate or deactivate cellular signaling pathways. By inhibiting PTPs, 3,7-Dimethylbenzo[d]isoxazol-6-ol can alter cellular signaling pathways, leading to a variety of physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 3,7-Dimethylbenzo[d]isoxazol-6-ol are diverse. In addition to its ability to inhibit PTPs, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have anti-cancer properties, making it a potential candidate for the treatment of various forms of cancer.
実験室実験の利点と制限
One of the advantages of using 3,7-Dimethylbenzo[d]isoxazol-6-ol in lab experiments is its ability to inhibit PTPs, which can be useful in studying cellular signaling pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 3,7-Dimethylbenzo[d]isoxazol-6-ol. One potential direction is the development of more potent and selective inhibitors of PTPs. Another potential direction is the investigation of the neuroprotective properties of this compound in the treatment of neurodegenerative diseases. Additionally, the anti-inflammatory and anti-cancer properties of this compound could be further explored for potential therapeutic applications.
In conclusion, 3,7-Dimethylbenzo[d]isoxazol-6-ol is a compound with unique properties that make it useful in various scientific research applications. Its ability to inhibit PTPs and its diverse biochemical and physiological effects make it a potential candidate for the treatment of various diseases. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further research is needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 3,7-Dimethylbenzo[d]isoxazol-6-ol involves the reaction of 3,5-dimethylphenyl isocyanate with hydroxylamine hydrochloride. This reaction produces the desired compound in good yields. The purity of the compound can be increased through recrystallization.
科学的研究の応用
3,7-Dimethylbenzo[d]isoxazol-6-ol has been used in various scientific research applications. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
148321-62-4 |
|---|---|
製品名 |
3,7-Dimethylbenzo[d]isoxazol-6-ol |
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
3,7-dimethyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-8(11)4-3-7-6(2)10-12-9(5)7/h3-4,11H,1-2H3 |
InChIキー |
SATJMNCUUXJQEB-UHFFFAOYSA-N |
異性体SMILES |
CC1=C2C(=C(NO2)C)C=CC1=O |
SMILES |
CC1=C(C=CC2=C1ON=C2C)O |
正規SMILES |
CC1=C2C(=C(NO2)C)C=CC1=O |
同義語 |
1,2-Benzisoxazol-6-ol,3,7-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
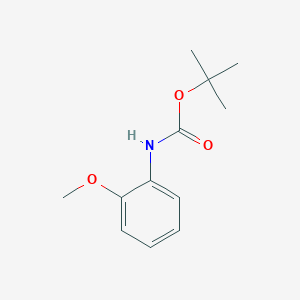
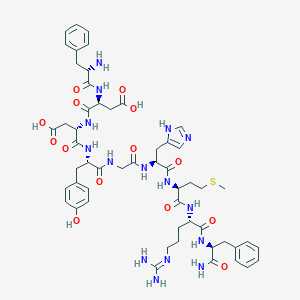
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)

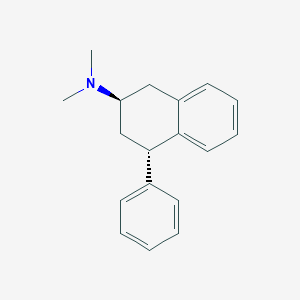
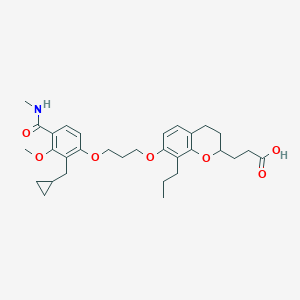
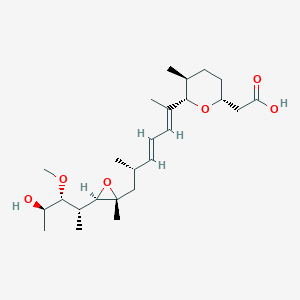
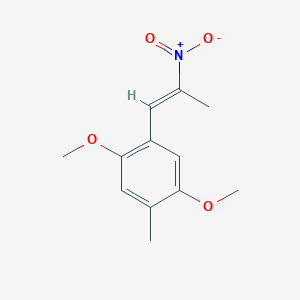
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
